REACTION_CXSMILES
|
[CH:1]([O:3][CH3:4])=[CH2:2].C(OOC(CC)(CCCC)C([O-])=O)(C)(C)C.C(=O)C.[C:24]1(=[O:30])[O:29][C:27](=[O:28])[CH:26]=[CH:25]1>>[CH:1]([O:3][CH3:4])=[CH2:2].[C:27]1(=[O:28])[O:29][C:24](=[O:30])[CH:25]=[CH:26]1 |f:4.5|
|
Name
|
|
Quantity
|
400 mL
|
Type
|
reactant
|
Smiles
|
C(=C)OC
|
Name
|
t-butylperoxy-2-ethylhexanoate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OOC(C(=O)[O-])(CCCC)CC
|
Name
|
|
Quantity
|
0.034 g
|
Type
|
reactant
|
Smiles
|
C(C)=O
|
Name
|
molten
|
Quantity
|
41 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(\C=C/C(=O)O1)=O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
75 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
A 1-liter Buchi pressure reactor was sparged with nitrogen
|
Type
|
CUSTOM
|
Details
|
obtained
|
Type
|
CUSTOM
|
Details
|
was fed in over 1 hour
|
Duration
|
1 h
|
Name
|
|
Type
|
product
|
Smiles
|
C(=C)OC.C1(\C=C/C(=O)O1)=O
|
Name
|
|
Type
|
product
|
Smiles
|
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |